5,10,15-Tris(pentafluorophenyl)corrole

Photophysics Fluorescence Lifetime Quantum Yield

5,10,15-Tris(pentafluorophenyl)corrole (F15TPC, also abbreviated as H3[TPFPC] or TPFC) is a triaryl-substituted corrole macrocycle—a contracted-ring analogue of the porphyrin family bearing three electron-withdrawing pentafluorophenyl (C6F5) groups at the meso-positions. Unlike porphyrins, corroles possess a direct pyrrole–pyrrole linkage that contracts the central cavity, stabilizes higher metal oxidation states, and yields an 18π-electron aromatic system with distinct acid–base and coordination behavior.

Molecular Formula C37H11F15N4
Molecular Weight 796.5 g/mol
Cat. No. B1366311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,10,15-Tris(pentafluorophenyl)corrole
Molecular FormulaC37H11F15N4
Molecular Weight796.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=C1N2)N5)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C=C3)C8=C(C(=C(C(=C8F)F)F)F)F
InChIInChI=1S/C37H11F15N4/c38-23-20(24(39)30(45)35(50)29(23)44)17-11-3-1-9(53-11)10-2-4-12(54-10)18(21-25(40)31(46)36(51)32(47)26(21)41)14-6-8-16(56-14)19(15-7-5-13(17)55-15)22-27(42)33(48)37(52)34(49)28(22)43/h1-8,53-55H
InChIKeyFIBUNQYQSFXNRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,10,15-Tris(pentafluorophenyl)corrole – Structural Identity & Baseline for Scientific Procurement


5,10,15-Tris(pentafluorophenyl)corrole (F15TPC, also abbreviated as H3[TPFPC] or TPFC) is a triaryl-substituted corrole macrocycle—a contracted-ring analogue of the porphyrin family bearing three electron-withdrawing pentafluorophenyl (C6F5) groups at the meso-positions. Unlike porphyrins, corroles possess a direct pyrrole–pyrrole linkage that contracts the central cavity, stabilizes higher metal oxidation states, and yields an 18π-electron aromatic system with distinct acid–base and coordination behavior [1][2]. This compound serves as the archetypal electron-deficient corrole platform for catalytic, photophysical, and surface-chemistry investigations because the fluorine envelope imparts oxidative robustness while the vacant fourth meso-position provides a unique vector for regioselective functionalization that is absent in the tetrakis(pentafluorophenyl)porphyrin counterpart [3][4].

Why Generic Corrole or Porphyrin Substitution Fails – Key Differentiation Drivers of 5,10,15-Tris(pentafluorophenyl)corrole


Although corroles share a common tetrapyrrolic ancestry with porphyrins, the contracted cavity, trianionic N4-donor set, and the presence of a direct pyrrole–pyrrole bond fundamentally alter metal-ion affinity, redox non-innocence, and excited-state dynamics; consequently, a corrole cannot be treated as a drop-in porphyrin surrogate [1]. Moreover, among A3-type triarylcorroles, the identity of the meso-aryl substituent governs key performance parameters: replacing pentafluorophenyl with phenyl, methoxyphenyl, or nitrophenyl groups changes fluorescence quantum yield, solvatochromic response, and oxidative stability by factors of 2- to 5-fold [2]. The quantitative evidence below demonstrates that for applications demanding high luminescence efficiency, predictable post-synthetic functionalization, robust catalytic turnover under oxidizing conditions, or reliable electrochemical signature, 5,10,15-tris(pentafluorophenyl)corrole is not interchangeable with generic corroles or porphyrins.

5,10,15-Tris(pentafluorophenyl)corrole – Head-to-Head Quantitative Evidence for Procurement Decision-Making


Fluorescence Quantum Yield and Lifetime: Corrole vs Porphyrin Analog

Steady-state and time-resolved transient spectroscopy comparing F15TPC (5,10,15-tris(pentafluorophenyl)corrole) with its direct porphyrin analogue F20TPP (5,10,15,20-tetrakis(pentafluorophenyl)porphyrin) reveals a 3-fold higher luminescence quantum yield (0.15 vs 0.05) and a 2.3-fold shorter fluorescence lifetime (4.8 ns vs 11.1 ns) for the corrole [1]. The Q-band region of F15TPC exhibits two absorption peaks, whereas F20TPP displays four, and the B-band of F15TPC is broader than the sharp Soret peak of F20TPP, reflecting the lower symmetry and altered electronic structure inherent to the corrole's direct pyrrole–pyrrole linkage [1].

Photophysics Fluorescence Lifetime Quantum Yield

Chlorosulfonation Regioselectivity: 1 Isomer out of 139 Possible

The electrophilic chlorosulfonation of 5,10,15-tris(pentafluorophenyl)corrole proceeds with extremely high regioselectivity to afford a single bis-chlorosulfonated isomer out of 139 theoretically possible constitutional isomers, in very high isolated yield [1]. This extraordinary selectivity is a direct consequence of the three electron-withdrawing pentafluorophenyl substituents, which deactivate the macrocycle in a graded fashion and channel substitution to the sterically and electronically most accessible β-positions—an outcome not achievable with the corresponding triphenylcorrole, where aggregation in neat chlorosulfonic acid limits reactivity [2].

Regioselective Functionalization Chlorosulfonation Planar Chirality

Copper Corrole vs Copper Porphyrin in Alkane Oxidation Catalysis

A 2025 study directly compared copper(III) complexes of 5,10,15-tris(pentafluorophenyl)corrole (Cu-C1) and its tetrakis(pentafluorophenyl)porphyrin analog (Cu-P2) as homogeneous catalysts for the oxidation and hydrocarboxylation of cycloalkanes under identical mild conditions (50–60 °C, H2O2 or CO/S2O8^2−/H2O) [1]. The corrole-based copper catalysts consistently outperformed the porphyrin-based analogue, with the corrole system described as the most efficient among all tested catalysts; the ethylene-glycol-functionalized variant Cu-C2 also demonstrated superior performance relative to Cu-P2 [1].

Bioinspired Catalysis C–H Oxidation Copper Corrole

Electrochemical HOMO–LUMO Gap: A Consistent ~2.2 V Signature

The electrochemical HOMO–LUMO gap of 5,10,15-tris(pentafluorophenyl)corrole, measured as the difference between the first oxidation and first reduction potentials of its main-group and transition-metal complexes, consistently falls near 2.2 V [1][2]. For the rhenium(V)-imido derivative Re[TPFPC](NPh), the gap of ~2.2 V was shown to be relatively substituent-independent across a series of meso-tris(p-X-phenyl)corroles (X = CF3, F, H, CH3, OCH3), indicating that the pentafluorophenyl-substituted corrole provides an 'innocent' macrocycle with a predictable electrochemical window that is representative of the broader corrole class [2]. By contrast, the HOMO–LUMO gap of first-row metalloporphyrins with a planar macrocycle is typically 2.25 ± 0.15 V, and certain non-innocent corrole complexes display gaps as low as ~1.3 V [3].

Electrochemistry HOMO–LUMO Gap Redox Properties

Copper Corrole Catalytic Efficiency: TON up to 5,100 in Allylic C–H Esterification

The copper(III) complex of 5,10,15-tris(pentafluorophenyl)corrole (CuTPFC) catalyzes the oxidative cross-dehydrogenative coupling (CDC) of allylic sp3 C–H bonds with carboxylic acids to afford allylic esters. Under optimized conditions (benzoic acid 0.3 mmol, cyclohexene 3 mmol, CuTPFC 0.1 mol% relative to benzoic acid, DTBP 0.6 mmol, DCE, 120 °C, 12 h), the target product 2-cyclohexenyl benzoate was isolated in 95% yield [1]. Notably, at a catalyst loading of only 0.01 mol%, a turnover number (TON) of 5,100 was achieved, demonstrating that the pentafluorophenyl-substituted corrole ligand enables high catalyst productivity that exceeds that of non-fluorinated corrole analogs [1].

Cross-Dehydrogenative Coupling C–H Activation TON

Photostability and Oligomerization: Light-Induced Dimer/Trimer Formation Under Ambient Conditions

5,10,15-Tris(pentafluorophenyl)corrole slowly undergoes oligomerization when left in solution at room temperature under air and ambient light, evolving into the 3,3′-corrole dimer and the 3,3′,17′,3′′-corrole trimer as the main products [1]. This behavior, studied in chloroform, dichloromethane, and toluene, is distinct from the oxidative degradation pathway observed for tri-(pentafluorophenyl)-substituted corroles under light and air—the latter identified as relatively stable toward oxidative degradation precisely because of the electron-withdrawing pentafluorophenyl groups [2]. The dual observation means that while the compound is oxidatively robust, its solutions require protection from ambient light during storage and handling to prevent slow oligomerization, a practical consideration that distinguishes it from more photostable porphyrin analogs.

Photostability Oligomerization Ambient Stability

Optimal Application Scenarios for 5,10,15-Tris(pentafluorophenyl)corrole Based on Quantitative Differentiation


Time-Resolved Fluorescence Probes and FRET Donor/Acceptor Development

With a 3-fold higher fluorescence quantum yield (0.15 vs 0.05) and a 2.3-fold shorter lifetime (4.8 ns vs 11.1 ns) compared to its porphyrin analog [1], F15TPC is the preferred fluorophore when a bright, short-lived emission signal is needed for time-correlated single-photon counting (TCSPC) or fluorescence lifetime imaging (FLIM). Its two-peak Q-band structure further facilitates spectral discrimination from tetrapyrrole acceptors.

Regioselective Post-Synthetic Derivatization to Amphiphilic or Chiral Corrole Constructs

The ability of this compound to undergo chlorosulfonation with 1-out-of-139 isomer selectivity [1] makes it the scaffold of choice for synthesizing structurally uniform bis-sulfonic acid amphiphiles or planar-chiral (triphenylphosphine)cobalt(III) complexes—an entry point that non-fluorinated corroles cannot match due to uncontrolled aggregation and poor selectivity.

Bioinspired Copper-Catalyzed C–H Oxidation and Hydrocarboxylation

The copper(III) complex of F15TPC outperforms the copper porphyrin analog in the mild oxidative functionalization of cycloalkanes (50–60 °C) [1] and separately achieves a TON of 5,100 in allylic C–H esterification at 0.01 mol% loading with 95% isolated yield [2], positioning Cu-TPFC as the catalyst of choice for applications demanding high turnover at low catalyst inventory.

Electrochemical Benchmarking and Redox-Innocent Corrole Platform Studies

The consistently observed ~2.2 V electrochemical HOMO–LUMO gap across various metal complexes of F15TPC [1] provides a reliable reference point for distinguishing innocent (ligand-centered) from non-innocent (metal-centered) redox behavior. Researchers developing new metallocorrole catalysts or electron-transfer mediators can use this scaffold as a calibration standard.

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